6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione
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Overview
Description
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is an organic compound characterized by a cyclohexadiene ring with a thione group and a diaminomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines. The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of bis-amides containing a diene moiety . The reaction conditions often include the use of ethanol or ethanol-DMSO as solvents and temperatures below 38°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring safety protocols for handling photolytic reactions.
Chemical Reactions Analysis
Types of Reactions
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include bis-amides, thiols, and sulfone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other materials requiring specific functional groups.
Mechanism of Action
The mechanism of action of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione involves its ability to undergo photolytic cleavage, forming reactive intermediates such as ketenes. These intermediates can then react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include the interaction with amino functionalities in peptides and proteins, facilitating labeling and modification reactions .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylcyclohexa-2,4-dien-1-one: Similar in structure but with a dimethyl substitution instead of a diaminomethylidene group.
Cyclohexa-2,4-diene-1-one: Lacks the thione and diaminomethylidene groups, making it less reactive in certain photochemical reactions.
Uniqueness
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is unique due to its combination of a thione group and a diaminomethylidene substituent, which imparts distinct reactivity and potential for various applications in scientific research and industry.
Properties
CAS No. |
80946-04-9 |
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Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-sulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9) |
InChI Key |
CHKQKPGYBDMGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)S |
Origin of Product |
United States |
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